

2-Thiouracil: A Comprehensive Technical Guide on Tautomeric Forms and Structural Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiouracil, a sulfur-substituted analog of the nucleobase uracil, is a molecule of significant interest in medicinal chemistry and molecular biology. Its biological activity, particularly as an antithyroid agent, is intrinsically linked to its structural properties and the dynamic equilibrium between its tautomeric forms.[1] This technical guide provides an in-depth analysis of the tautomerism and structural characteristics of **2-thiouracil**, supported by quantitative data from computational and experimental studies. Detailed methodologies for key experimental techniques are outlined, and logical relationships are visualized to offer a comprehensive resource for researchers in the field.

Tautomeric Forms of 2-Thiouracil

2-Thiouracil can exist in several tautomeric forms, arising from the migration of protons between the nitrogen, oxygen, and sulfur atoms of the pyrimidine ring. The principal tautomers include the lactam-thione, lactim-thione, lactam-thiol, and lactim-thiol forms. The relative stability of these tautomers is highly dependent on the surrounding environment, such as the physical state (gas, solution, or solid) and the polarity of the solvent.

Theoretical and experimental studies have consistently shown that the oxo-thione (lactam-thione) form is the most stable tautomer in both the gas phase and in solution.[2] However, other tautomeric forms can also be present in equilibrium, and their populations can be



influenced by environmental factors. Computational studies using Density Functional Theory (DFT) have been instrumental in determining the relative energies of these tautomers.[3][4]

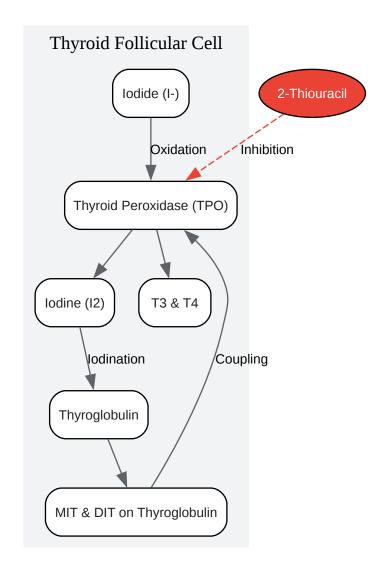
Relative Stability of Tautomers

The relative energies of the different tautomers of **2-thiouracil** have been calculated using various computational methods. The data presented below is a summary from DFT calculations, providing insights into the energetic landscape of **2-thiouracil** tautomerism.

Tautomer Name	Structure	Relative Energy (kcal/mol) - Gas Phase	Relative Energy (kcal/mol) - Aqueous
Diketothione (T1)	2-thioxo-2,3- dihydropyrimidin- 4(1H)-one	0.00	0.00
Enol-thione (T2)	4-hydroxy-2-thioxo- 1,2-dihydropyrimidin- 1-ium	11.5	9.8
Enol-thione (T3)	4-hydroxy-2-thioxo- 2,3-dihydropyrimidin- 3-ium	12.1	10.2
Thiol-keto (T4)	2-mercapto-4-oxo-1,4- dihydropyrimidin-1- ium	20.5	18.7
Thiol-keto (T5)	2-mercapto-4-oxo-3,4- dihydropyrimidin-3- ium	21.1	19.3

Table 1: Relative energies of the most stable tautomers of **2-thiouracil** calculated by DFT methods. The diketothione form is the most stable and is used as the reference (0.00 kcal/mol).





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